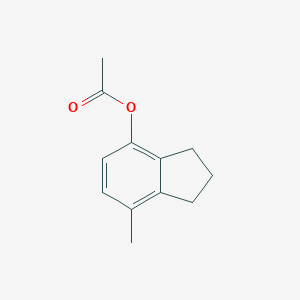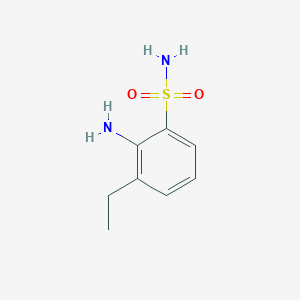
3-(6-Fluoropyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Fluoropyridin-3-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized using specific methods. The purpose of
Wirkmechanismus
The mechanism of action of 3-(6-Fluoropyridin-3-yl)propan-1-ol is not fully understood. However, it is believed to act by inhibiting specific enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-Fluoropyridin-3-yl)propan-1-ol are still being studied. However, it has been shown to have potential effects on various biological processes, including inflammation, oxidative stress, and neurotransmitter activity. Additionally, it has been shown to have potential effects on cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(6-Fluoropyridin-3-yl)propan-1-ol in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research of 3-(6-Fluoropyridin-3-yl)propan-1-ol. One potential direction is the development of new synthetic methods that improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. This could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, the potential toxicity of the compound needs to be further studied to ensure safe handling and disposal in lab environments.
In conclusion, 3-(6-Fluoropyridin-3-yl)propan-1-ol is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 3-(6-Fluoropyridin-3-yl)propan-1-ol involves using specific chemical reactions. One of the most common methods is the reaction of 3-pyridinecarboxaldehyde with 1,3-propanediol in the presence of a base. This method yields a high purity of the compound and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
3-(6-Fluoropyridin-3-yl)propan-1-ol has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
3-(6-fluoropyridin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTKCTBHLZAZMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Fluoropyridin-3-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


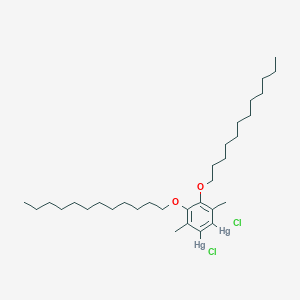
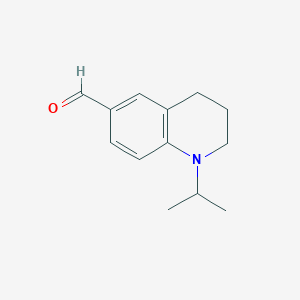

![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
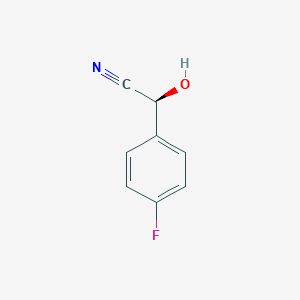
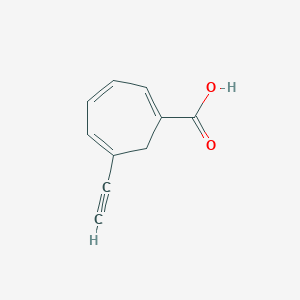

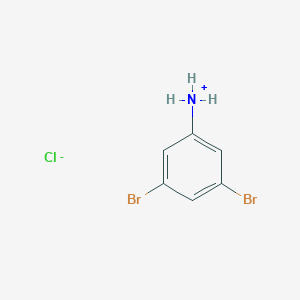
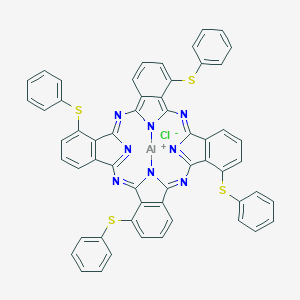
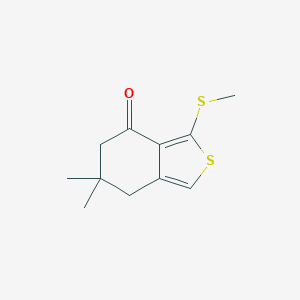
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
